Argipressin

描述

属性

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZOIRJILGZLEJ-LGYYRGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048349 | |

| Record name | Vasopressin tannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-79-1 | |

| Record name | Argipressin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vasopressin tannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Argipressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Arginine Vasopressin on V1 and V2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasopressin (AVP), a nonapeptide neurohypophysial hormone, is a critical regulator of cardiovascular and renal homeostasis. Its physiological effects are mediated through the activation of specific G protein-coupled receptors (GPCRs), primarily the V1 (V1a) and V2 receptor subtypes. These receptors exhibit distinct tissue distributions and couple to different intracellular signaling cascades, leading to a wide array of physiological responses. Understanding the precise molecular mechanisms governing AVP-receptor interactions and subsequent signal transduction is paramount for the development of novel therapeutics targeting diseases such as hypertension, congestive heart failure, and hyponatremia. This guide provides a detailed examination of the signaling pathways, quantitative pharmacology, and key experimental methodologies used to characterize the action of AVP on its V1 and V2 receptors.

V1 Receptor (V1R) Mechanism of Action

The V1a receptor subtype is predominantly located on vascular smooth muscle cells, hepatocytes, and platelets.[1][2] Its activation is primarily associated with vasoconstriction, glycogenolysis, and platelet aggregation.[2] The V1R is a canonical Gq/11-coupled receptor.

Signaling Pathway

Upon binding of AVP to the V1R, the receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein, Gq/11. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).[2]

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

-

IP3 Pathway : IP3, being water-soluble, diffuses through the cytoplasm and binds to its specific receptor (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in a rapid efflux of stored Ca²⁺ from the ER into the cytoplasm. The elevated intracellular Ca²⁺ concentration leads to the activation of various calcium-dependent proteins, including calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains in smooth muscle cells, ultimately leading to vasoconstriction.

-

DAG Pathway : DAG remains in the plasma membrane and acts as a docking site for Protein Kinase C (PKC). In conjunction with the increased intracellular Ca²⁺, DAG activates PKC, which then phosphorylates numerous downstream protein targets, contributing to the sustained cellular response, cell proliferation, and hypertrophy.

References

An In-depth Technical Guide on the Argipressin Signaling Pathway in Renal Collecting Ducts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical peptide hormone in the regulation of body water homeostasis.[1][2][3] Synthesized in the hypothalamus and released from the posterior pituitary, AVP's primary action site is the kidney's collecting duct, where it modulates water, urea, and sodium transport to control urine concentration.[2][3][4] This guide provides a detailed examination of the AVP signaling pathway in the principal cells of the renal collecting duct, focusing on the molecular mechanisms that culminate in increased water reabsorption.

The core of this regulation involves the vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR), which upon AVP binding, initiates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells.[3][5][6] This process dramatically increases the water permeability of the epithelium, allowing for the osmotic reabsorption of water from the pro-urine back into the bloodstream.[4][5][7]

The Core Signaling Pathway

The canonical AVP signaling pathway in renal collecting duct principal cells is a well-defined cascade initiated by the binding of AVP to its V2 receptor on the basolateral membrane.[5][8] This interaction triggers a series of intracellular events that are critical for both short-term and long-term regulation of water permeability.

Pathway Steps:

-

AVP-V2 Receptor Binding: AVP, released into the bloodstream, binds to the V2R located on the basolateral surface of the collecting duct's principal cells.[5][8]

-

G Protein Activation: This binding event induces a conformational change in the V2R, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit dissociates, exchanges GDP for GTP, and becomes active.[5][8][9]

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase (predominantly types III and VI in the collecting duct), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][10][11]

-

cAMP as a Second Messenger: The resulting increase in intracellular cAMP concentration is a pivotal step, as cAMP acts as a second messenger, propagating the signal within the cell.[8][9]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and release the catalytic subunits.[8][9][12] These now-active catalytic subunits are free to phosphorylate downstream target proteins.

-

Phosphorylation of AQP2 and Other Substrates: The primary target of activated PKA in this pathway is the aquaporin-2 (AQP2) water channel.[8][9] PKA phosphorylates AQP2 at the serine 256 residue (pS256-AQP2) in its C-terminal tail.[9][10][13][14] This phosphorylation is a key signal for the translocation of AQP2. PKA also phosphorylates other proteins involved in this process, including the urea transporter UT-A1 and transcription factors like CREB for long-term regulation.[10][15]

-

AQP2 Translocation and Membrane Insertion: Phosphorylation of AQP2 triggers the movement of AQP2-containing intracellular vesicles to the apical plasma membrane.[5][13][16] These vesicles fuse with the membrane, inserting AQP2 water channels and thereby increasing the water permeability of the cell's apical surface.[2][5][7] This process is reversible; upon AVP withdrawal, AQP2 is retrieved from the membrane via endocytosis.[7][9]

Visualization of the Core Signaling Pathway

Caption: Core this compound signaling cascade in renal collecting duct cells.

Quantitative Data

The following tables summarize key quantitative parameters of the AVP signaling pathway, providing a basis for kinetic and dose-response analysis.

Table 1: Ligand-Receptor Binding and Downstream Activation

| Parameter | Value | Species/System | Description | Reference |

| AVP-V2R Binding Affinity (Kd) | 0.76 nM | Rat Kidney Membranes | Equilibrium dissociation constant for the V2 receptor. | [17] |

| dDAVP-V2R Binding Affinity (Kd) | ~3 nM | Rat Kidney V2 Receptor | Dissociation constant for the V2R-selective agonist dDAVP. | [18] |

| AVP EC50 for cAMP Production | ~0.1 nM | Cultured Mouse Collecting Duct Cells | Concentration of AVP causing a half-maximal increase in cAMP. | [10][19] |

| AVP-induced Water Permeability | 10-100 fold increase | Renal Collecting Duct | Factor by which AVP increases water permeability. | [9] |

Table 2: Phosphorylation Events

| Protein | Phosphorylation Site | Kinase | Effect | Reference |

| Aquaporin-2 (AQP2) | Serine 256 (S256) | PKA | Critical for apical membrane translocation. | [9][10][13] |

| Aquaporin-2 (AQP2) | Serine 261 (S261) | ERK, JNK | Phosphorylation decreases in response to dDAVP. | [19] |

| Aquaporin-2 (AQP2) | Serine 264 (S264) | Multiple Kinases | Involved in modulating AQP2 trafficking. | [9] |

| Aquaporin-2 (AQP2) | Threonine/Serine 269 | Multiple Kinases | Affects AQP2 retention in the apical membrane. | [9] |

| Urea Transporter (UT-A1) | Serine 84 & 486 | PKA | Increases urea permeability. | [10] |

| RhoA | Serine 188 | PKA | Inhibition of RhoA, facilitating actin depolymerization. | [16] |

Experimental Protocols

Detailed methodologies are essential for studying the AVP signaling pathway. Below are protocols for key experiments.

Measurement of Intracellular cAMP Levels

This protocol describes a competitive immunoassay for the quantification of cAMP in cell lysates, often performed using commercial kits.

Objective: To quantify changes in intracellular cAMP concentration in renal collecting duct cells following stimulation with AVP or other agents.

Materials:

-

Cultured renal collecting duct cells (e.g., mpkCCD, IMCD).

-

Cell culture medium, PBS, and cell dissociation solution.

-

Stimulation buffer (e.g., PBS with phosphodiesterase inhibitors like IBMX or Ro 20-1724).[20]

-

AVP or other agonists/antagonists.

-

Cell Lysis Buffer.

-

Commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Microplate reader compatible with the chosen assay format.

Procedure:

-

Cell Culture: Plate collecting duct cells in appropriate multi-well plates (e.g., 96-well or 384-well) and grow to 60-80% confluency.[21] For adherent cells, allow them to attach overnight.[21]

-

Pre-incubation: Aspirate the culture medium and wash the cells gently with PBS. Add stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.

-

Stimulation: Add various concentrations of AVP (or other test compounds) to the wells. Include a vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.[22]

-

Cell Lysis: Terminate the stimulation by aspirating the buffer and adding the cell lysis buffer provided in the assay kit. This step releases intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the specific kit. This typically involves:

-

Adding a labeled cAMP conjugate (e.g., HRP- or fluorophore-labeled).

-

Adding a specific anti-cAMP antibody.

-

Incubating to allow competition between the sample cAMP and the labeled cAMP for antibody binding.[22]

-

Washing steps (for ELISA) or direct reading (for homogeneous assays like HTRF).

-

Adding substrate and measuring the signal (absorbance, fluorescence, or luminescence). The signal is typically inversely proportional to the amount of cAMP in the sample.[20][22]

-

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in the samples by interpolating their signal values from the standard curve.

Protein Kinase A (PKA) Activity Assay

This protocol outlines a method to measure the kinase activity of PKA, typically by quantifying the phosphorylation of a specific substrate.

Objective: To determine the activity of PKA in cell lysates after AVP stimulation.

Materials:

-

Cell lysates from control and AVP-stimulated renal cells.

-

PKA-specific substrate (e.g., Kemptide).[23]

-

ATP (may be radiolabeled [γ-³²P]ATP or used in a colorimetric/fluorometric setup).[23]

-

Kinase reaction buffer.

-

PKA inhibitor (for control reactions).

-

Commercial PKA activity assay kit (e.g., radioactive, colorimetric, or fluorescent).[12][23]

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or microplate reader.

Procedure (Colorimetric ELISA-based Example): [12]

-

Sample Preparation: Prepare cell lysates from collecting duct cells treated with or without AVP. Determine the total protein concentration of each lysate.

-

Assay Plate Preparation: Use a microtiter plate pre-coated with a PKA-specific substrate.

-

Kinase Reaction:

-

Detection:

-

Wash the wells to remove non-phosphorylated components.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes.[12]

-

Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes.[12]

-

Wash the wells and add a TMB substrate. A color will develop in proportion to the amount of phosphorylated substrate.[12]

-

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Quantify PKA activity by comparing the absorbance of the samples to a standard curve generated with purified, active PKA.

Immunofluorescence for AQP2 Trafficking

This protocol details the visualization of AQP2 translocation to the plasma membrane using immunofluorescence microscopy.

Objective: To qualitatively and quantitatively assess the subcellular localization of AQP2 in response to AVP stimulation.

Materials:

-

Renal collecting duct cells grown on glass coverslips or kidney tissue slices.[25][26]

-

AVP or other stimuli (e.g., forskolin).[25]

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin).

-

Primary antibody: Rabbit anti-AQP2.

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Cy3- or Alexa Fluor 488-conjugated).[25]

-

Nuclear stain (e.g., DAPI).[25]

-

Mounting medium.

-

Fluorescence or confocal microscope.

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips. Stimulate with AVP (e.g., 0.1 nM) or a vehicle control for a set time (e.g., 20-30 minutes).[10][19][25]

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and incubate with blocking buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-AQP2 antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash thoroughly with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash with PBS. Stain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Under basal conditions, AQP2 staining will be predominantly cytoplasmic/perinuclear.[27][28] Upon stimulation, a significant portion of the AQP2 signal will relocate to the plasma membrane.[25][27][28]

-

Quantification (Optional): Use image analysis software to quantify the ratio of plasma membrane to intracellular fluorescence intensity to assess the degree of translocation.[25]

Additional Visualizations

Experimental Workflow for AQP2 Translocation Assay

Caption: Workflow for AQP2 immunofluorescence trafficking experiment.

Regulatory Feedback Loops

Caption: Simplified overview of regulatory crosstalk and feedback in AVP signaling.

References

- 1. Vasopressin inhibits apoptosis in renal collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Minireview on Vasopressin-regulated Aquaporin-2 in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Physiology and pathophysiology of the vasopressin-regulated renal water reabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 7. Vasopressin increases water permeability of kidney collecting duct by inducing translocation of aquaporin-CD water channels to plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Updates and Perspectives on Aquaporin-2 and Water Balance Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoproteomics of vasopressin signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arborassays.com [arborassays.com]

- 13. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vasopressin-2 Receptor Signaling and Autosomal Dominant Polycystic Kidney Disease: From Bench to Bedside and Back Again - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Properties of [3H]1-desamino-8-D-arginine vasopressin as a radioligand for vasopressin V2-receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BindingDB PrimarySearch_ki [bindingdb.org]

- 19. pnas.org [pnas.org]

- 20. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 21. revvity.com [revvity.com]

- 22. youtube.com [youtube.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. assets.fishersci.com [assets.fishersci.com]

- 25. Small-Molecule Screening Identifies Modulators of Aquaporin-2 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Endogenous synthesis and release of Argipressin

An In-depth Technical Guide to the Endogenous Synthesis and Release of Argipressin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms underlying the endogenous synthesis, processing, and release of this compound (AVP), also known as Arginine Vasopressin or Antidiuretic Hormone (ADH). It includes quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development.

Endogenous Synthesis of this compound

This compound is a nonapeptide hormone crucial for regulating plasma osmolality, blood pressure, and fluid homeostasis.[1][2] Its synthesis is a multi-step process that begins with gene transcription and concludes with post-translational modifications.

Anatomical Location and Gene Expression

AVP is synthesized in the magnocellular neurosecretory cells located within the supraoptic nuclei (SON) and paraventricular nuclei (PVN) of the hypothalamus.[2] The synthesis originates from the AVP gene, which encodes a precursor protein called prepropressophysin.[3] This precursor contains the sequences for AVP, its carrier protein neurophysin II, and a glycopeptide called copeptin.[3][4]

Post-Translational Processing

The prepropressophysin precursor undergoes a series of enzymatic cleavages and modifications as it is transported from the neuronal cell body down the axon to the posterior pituitary.[1][4]

-

Signal Peptide Cleavage: In the endoplasmic reticulum, the N-terminal signal peptide is cleaved from prepropressophysin to form the prohormone.[4]

-

Folding and Dimerization: The prohormone is folded, and a disulfide bond is formed between two cysteine residues, creating the characteristic cyclic structure of AVP.

-

Vesicular Packaging: The prohormone is packaged into neurosecretory vesicles in the Golgi apparatus.

-

Enzymatic Cleavage: Within these vesicles, during axonal transport, the prohormone is cleaved by prohormone convertases to yield AVP, neurophysin II, and copeptin.

The entire process from gene to active hormone is tightly regulated, with stimuli such as dehydration leading to a significant upregulation of AVP mRNA levels in the SON and PVN.[5]

Regulation and Release of this compound

The release of AVP from nerve terminals in the posterior pituitary is primarily controlled by the body's osmotic and volume status.[6][7]

-

Osmotic Regulation: Osmoreceptors in the hypothalamus are highly sensitive to changes in plasma osmolality.[4] An increase in osmolality (as little as 1-2%) strongly stimulates AVP release.[4] There is a direct, linear relationship between plasma osmolality and the resulting plasma AVP concentration.[8][9]

-

Hemodynamic Regulation: A decrease in blood volume (hypovolemia) or blood pressure (hypotension) of 5-10% or more also triggers AVP release.[10] This is mediated by baroreceptors in the atria, aorta, and carotid sinus.[10] In cases of severe hemorrhage, AVP release can increase by 50- to 100-fold, contributing to blood pressure restoration through vasoconstriction.[11][12]

-

Other Factors: Nausea is a potent stimulus for AVP release.[6] Angiotensin II can also stimulate AVP secretion.[10]

Signaling Pathways

This compound exerts its physiological effects by binding to three subtypes of G-protein coupled receptors (GPCRs): V1a, V1b, and V2.[13]

-

V1a Receptors: Found on vascular smooth muscle cells, V1a receptors mediate vasoconstriction.[14] They couple to Gq/11 proteins, activating phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to smooth muscle contraction.[13][15]

-

V1b (or V3) Receptors: Located predominantly in the anterior pituitary, these receptors are involved in the release of adrenocorticotropic hormone (ACTH).[15][16] Like V1a receptors, they couple to the Gq/11-PLC pathway.[13]

-

V2 Receptors: Expressed on the basolateral membrane of principal cells in the kidney's collecting ducts, V2 receptors mediate the antidiuretic effect of AVP.[15] They couple to Gs proteins, activating adenylyl cyclase to produce cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.[4]

References

- 1. This compound | C46H65N15O12S2 | CID 644077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arg8-Vasopressin Competitive ELISA Kit (EIAAVP) - Invitrogen [thermofisher.com]

- 4. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Log linear relationship between plasma arginine vasopressin and plasma osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interaction of blood osmolality and blood volume in regulating plasma vasopressin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CV Physiology | Vasopressin (Antidiuretic Hormone) [cvphysiology.com]

- 11. Effects of hemorrhage on vasopressin secretion and arterial blood pressure during experimental diabetes insipidus in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of vasopressin on cardiovascular changes during hemorrhage in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. safercare.vic.gov.au [safercare.vic.gov.au]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Studies on the corticotrophin-releasing activity of vasopressin, using ACTH secretion by cultured rat adenohypophyseal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Amino Acid Sequence of Argipressin (AVP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, amino acid sequence, and associated signaling pathways of Arginine Vasopressin (AVP), also known as Argipressin or Antidiuretic Hormone (ADH). This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Structure and Physicochemical Properties of this compound (AVP)

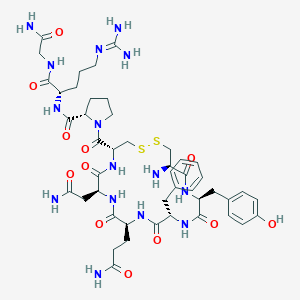

This compound is a nonapeptide hormone, meaning it is composed of nine amino acids. Its structure is characterized by a cyclic hexapeptide ring formed by a disulfide bond between two cysteine residues at positions 1 and 6, and a C-terminal tripeptide tail. The C-terminus of the peptide is amidated.[1][2] This structural arrangement is crucial for its biological activity.

The primary amino acid sequence of human AVP is: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ [1][2]

A key feature of AVP is the disulfide bridge between the cysteine residues at positions 1 and 6, which forms a six-membered ring.[3] The C-terminal glycine is amidated, a common post-translational modification in peptide hormones that often enhances stability and activity.

Below is a table summarizing the key quantitative data for Arginine Vasopressin.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | [1][2] |

| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | [4][5] |

| Molecular Weight | 1084.2 g/mol | [4][5] |

| Number of Amino Acids | 9 | [1] |

| Structure | Cyclic nonapeptide with a tripeptide tail | [2] |

| Disulfide Bridge | Between Cys¹ and Cys⁶ | [1][2] |

| Post-translational Mod | C-terminal Amidation | [1][2] |

Below is a graphical representation of the AVP amino acid sequence and structure.

Experimental Protocols for Structural Elucidation

The determination of the amino acid sequence and structure of AVP has been accomplished through a combination of classic and modern analytical techniques.

Edman Degradation

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.

Protocol:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (e.g., using 12% trimethylamine) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.

-

Cleavage: The PTC-derivatized N-terminal amino acid is then cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA). This step yields an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

-

Conversion and Identification: The ATZ-amino acid is extracted with an organic solvent and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. The PTH-amino acid is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Cycling: The remaining peptide is subjected to subsequent cycles of coupling, cleavage, and conversion to determine the sequence of the following amino acids.

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for peptide sequencing.

Protocol:

-

Sample Preparation:

-

Reduction and Alkylation: For peptides containing disulfide bonds, the sample is first treated with a reducing agent like dithiothreitol (DTT) to break the disulfide bridge. The resulting free sulfhydryl groups are then alkylated with a reagent such as iodoacetamide to prevent the reformation of the disulfide bond.

-

Enzymatic Digestion (for larger proteins): For larger proteins, digestion with a protease (e.g., trypsin) is performed to generate smaller peptide fragments suitable for MS analysis. For a nonapeptide like AVP, this step is generally not necessary for sequencing but may be used in quantitative studies.

-

Solid-Phase Extraction (SPE): The peptide sample is purified and concentrated using a weak cation exchange solid-phase extraction plate to remove interfering substances.

-

-

Liquid Chromatography (LC):

-

The peptide mixture is separated using a reversed-phase HPLC column (e.g., a C18 column).

-

A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid or acetic acid) is used to elute the peptides.

-

-

Mass Spectrometry (MS):

-

Ionization: As peptides elute from the LC column, they are ionized, typically using electrospray ionization (ESI).

-

MS1 Scan: The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the parent ions of the peptides.

-

Tandem MS (MS/MS): A specific parent ion is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods.

-

MS2 Scan: The m/z ratios of the resulting fragment ions are measured. The fragmentation pattern provides information about the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR spectroscopy is used to determine the three-dimensional structure of peptides in solution.

Protocol:

-

Sample Preparation:

-

The AVP sample is dissolved in a suitable solvent, typically a mixture of H₂O/D₂O or a deuterated organic solvent like DMSO-d₆.

-

The sample concentration should be in the millimolar range for optimal signal-to-noise.

-

The pH of the sample is adjusted to a range where the peptide is stable and amide proton exchange is minimized.

-

-

NMR Data Acquisition: A series of 2D NMR experiments are performed:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing information about the peptide's three-dimensional folding.

-

-

Data Analysis:

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the AVP sequence.

-

Structural Restraints: The NOE data is used to generate distance restraints between protons.

-

Structure Calculation: Computer algorithms use the distance restraints to calculate a family of 3D structures consistent with the NMR data.

-

References

- 1. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 3. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]

- 4. omizzur.com [omizzur.com]

- 5. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Pharmacokinetics and Half-life of Argipressin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and half-life of Argipressin (arginine vasopressin, AVP), a critical neurohypophysial hormone involved in regulating water balance, blood pressure, and various physiological processes. This document synthesizes key data from scientific literature, details common experimental methodologies, and visualizes associated signaling pathways to support advanced research and drug development.

Pharmacokinetics of this compound

This compound exhibits rapid metabolism and clearance, with its pharmacokinetic profile characterized by a short duration of action. The following table summarizes its key pharmacokinetic parameters.

| Parameter | Description | Value(s) | Citations |

| Absorption | Primarily administered intravenously (IV) for systemic effects due to poor oral bioavailability. Following subcutaneous or intramuscular injection, the duration of antidiuretic activity is variable, typically lasting 2-8 hours. | IV administration is common for vasopressin. | [1][2] |

| Distribution | Distributes throughout the extracellular fluid. | Volume of Distribution (Vd): 0.14 L/kg | [1] |

| Metabolism | Rapidly metabolized in the liver and kidneys by peptidases (vasopressinases). | Metabolized by serine proteases, carboxypeptidases, and disulphide oxidoreductases. | [1][3] |

| Excretion | Primarily eliminated through renal and hepatic clearance. | Approximately 5-65% of a dose is excreted unchanged in the urine. The clearance rate in patients with vasodilatory shock is 9-25 mL/min/kg. | [1][2][3] |

Half-life of this compound

The half-life of this compound is consistently reported as short, contributing to its rapid onset and offset of action. Variations in reported half-life can be attributed to the species studied and the methodology used for measurement.

| Species/Condition | Half-life (t½) | Citations |

| Humans | 6.4 min (mean) | [4] |

| Humans | 10-20 min | [1][2][5][6][7] |

| Humans | 22.5 ± 4 min | [8] |

| Humans | Approximately 30 min | [9] |

| Rats (fast phase) | 1.74 ± 0.22 min | [10] |

| Rats (slow phase) | 16.98 ± 1.01 min | [10] |

| Anesthetized Rabbits (rapid initial phase) | 0.9 min | [11] |

| Anesthetized Rabbits (slow late component) | 5.4 min | [11] |

Experimental Protocols for Pharmacokinetic Analysis

The determination of this compound's pharmacokinetic parameters relies on sensitive and specific analytical methods. The most common is the radioimmunoassay (RIA).

Radioimmunoassay (RIA) for Plasma this compound

Radioimmunoassay is a widely used method for measuring the concentration of this compound in plasma and urine.[12] Due to the presence of interfering substances in plasma, an extraction step is typically required to isolate the hormone before measurement.[12]

-

Sample Collection and Handling: Blood samples are collected, and plasma is separated. This compound is stable in whole blood for up to 1 hour at room temperature and for at least 4 hours at 4°C. In plasma stored at -20°C, it remains stable for over 10 days.[4]

-

Extraction: To remove non-hormonal immunoreactivity associated with plasma proteins, acetone precipitation is a common method.[8]

-

Assay Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled this compound (e.g., with ³H) competes with the unlabeled this compound in the sample for binding to a limited amount of specific antibody.

-

Quantification: The amount of bound radiolabeled this compound is inversely proportional to the concentration of unlabeled this compound in the sample. By creating a standard curve with known concentrations of this compound, the concentration in the unknown sample can be determined.

-

Sensitivity: Modern RIA methods can achieve a lower limit of detection of 0.5 to 1.8 pg/mL of plasma.[4][8]

Workflow for Pharmacokinetic Study of this compound

Caption: Experimental workflow for this compound pharmacokinetic analysis.

Signaling Pathways

This compound exerts its physiological effects by binding to specific G-protein coupled receptors (GPCRs). The primary receptors are V1a, V1b, and V2.

V1a Receptor Signaling Pathway

The V1a receptors are predominantly found on vascular smooth muscle cells.[5][6] Their activation leads to vasoconstriction.

-

Activation: this compound binds to the V1a receptor.

-

G-protein Coupling: The activated receptor couples to Gq/11 protein.

-

Second Messenger Production: This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium leads to smooth muscle contraction and vasoconstriction.[13]

Caption: this compound V1a receptor signaling pathway.

V2 Receptor Signaling Pathway

The V2 receptors are primarily located on the principal cells of the renal collecting ducts and are responsible for the antidiuretic effects of this compound.[5][6]

-

Activation: this compound binds to the V2 receptor.

-

G-protein Coupling: The receptor is coupled to Gs protein.

-

Second Messenger Production: This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

Cellular Response: cAMP activates protein kinase A (PKA). PKA then phosphorylates proteins that promote the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. This increases water reabsorption from the urine back into the circulation.[13]

Caption: this compound V2 receptor signaling pathway.

References

- 1. litfl.com [litfl.com]

- 2. medicines.org.uk [medicines.org.uk]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Radioimmunoassay of plasma vasopressin in physiological and pathological states in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. safercare.vic.gov.au [safercare.vic.gov.au]

- 6. Vasopressin (this compound) | Safer Care Victoria [safercare.vic.gov.au]

- 7. Vasopressin - Wikipedia [en.wikipedia.org]

- 8. Development and Clinical Application of a New Method for the Radioimmunoassay of Arginine Vasopressin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. anmfonline.org [anmfonline.org]

- 10. Biological half-life and organ distribution of [3H]8-arginine-vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of vasopressin and atrial natriuretic peptide in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Arginine Vasopressin: A Deep Dive into its Role in Social Neuroscience and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasopressin (AVP), a nonapeptide traditionally recognized for its peripheral roles in regulating water balance and blood pressure, has emerged as a critical neuromodulator of complex social behaviors. Acting within a network of interconnected limbic structures, AVP influences a spectrum of social actions, including social recognition, pair bonding, aggression, and anxiety. Its effects are often sex-specific and mediated primarily through the V1a and V1b G-protein coupled receptors. Understanding the intricate signaling pathways, the function of distinct AVP-producing neural populations, and the behavioral outcomes of AVP modulation is paramount for developing novel therapeutics for social deficits inherent in psychiatric disorders such as Autism Spectrum Disorder (ASD). This technical guide synthesizes key research findings, presents quantitative data from seminal studies, details common experimental protocols, and visualizes the core molecular and neural circuits, offering a comprehensive resource for professionals in neuroscience and drug development.

AVP Signaling Pathways

AVP exerts its effects in the central nervous system predominantly through two receptor subtypes: the vasopressin 1a receptor (AVPR1A) and the vasopressin 1b receptor (AVPR1B).[1] Both are G-protein coupled receptors (GPCRs), but they initiate distinct downstream signaling cascades.

1.1. The V1a Receptor (AVPR1A) Pathway The AVPR1A is the most abundant vasopressin receptor in the brain and is critically linked to the modulation of social behaviors.[2] It couples to the Gq/11 family of G-proteins.[3][4] Upon AVP binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This cascade ultimately modulates neural excitability and gene expression, influencing behavioral outputs.

Neural Circuits for AVP-Mediated Social Behavior

AVP's influence on social behavior is not monolithic; it is determined by which neural population produces the peptide and where it is released. Several distinct, and often sexually dimorphic, AVP-producing cell groups are key nodes in the "social behavior neural network".[6][7]

-

Bed Nucleus of the Stria Terminalis (BNST) & Medial Amygdala (MeA): These nuclei contain sexually dimorphic, steroid-sensitive AVP cell populations, with males typically having more numerous and larger AVP neurons than females.[6] These cells project heavily to the lateral septum (LS), an area critical for social investigation and anxiety-like behaviors.[8][9]

-

Paraventricular Nucleus (PVN) & Supraoptic Nucleus (SON): These hypothalamic nuclei are the primary sources of AVP released into the peripheral circulation from the posterior pituitary.[10] They also have central projections that are involved in social recognition, maternal care, and pair bonding.[6][10] PVN AVP projections to the hippocampus, for instance, are implicated in social memory.[10]

Quantitative Effects of AVP on Social Behaviors

The functional relevance of AVP circuits is demonstrated through targeted manipulation studies. Optogenetic techniques, for example, allow for precise temporal control over AVP neuron activity, revealing causal links to behavior.

Table 1: Effects of Optogenetic Manipulation of BNST AVP Neurons on Social Behavior in Mice Data summarized from a study investigating the role of BNST AVP cells in social investigation.[8]

| Manipulation of BNST AVP Cells | Sex of Subject | Stimulus Animal | Outcome on Social Investigation Time |

| Optogenetic Inhibition | Male | Male | Decreased |

| Male | Female | No significant effect | |

| Female | Male or Female | No significant effect | |

| Optogenetic Stimulation | Male | Male or Female | Increased |

| Female | Male | Increased | |

| Female | Female | No significant effect |

These data highlight a prominent and sexually dimorphic role for the BNST AVP system in driving social investigation, particularly in males.[8]

Table 2: AVP System and Pair Bonding Behaviors Data synthesized from studies in monogamous prairie voles.[11][12][13]

| Behavior | AVP System Manipulation | Key Brain Region | Result |

| Partner Preference | Central AVP administration | Ventral Pallidum | Facilitates partner preference formation in males.[10][12] |

| V1a Receptor Antagonist | Ventral Pallidum | Blocks partner preference formation in males.[12] | |

| Selective Aggression | Increased AVP release (post-mating) | Anterior Hypothalamus (AH) | Induces aggression toward novel females.[11] |

| V1a Receptor Antagonist | Anterior Hypothalamus (AH) | Diminishes selective aggression in pair-bonded males.[11] | |

| V1a Receptor Overexpression | Anterior Hypothalamus (AH) | Facilitates aggression toward novel females in naive males.[11] |

Key Experimental Methodologies

Investigating the AVP system requires a range of sophisticated neuroscience techniques. Below are protocols for several key experimental approaches.

4.1. Protocol: Optogenetic Manipulation of AVP Neurons

This protocol allows for the light-induced activation or inhibition of genetically-defined AVP neurons to establish causal links between neural activity and behavior.

-

Viral Vector Delivery:

-

Objective: To express light-sensitive opsins (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition) specifically in AVP neurons.

-

Procedure: Stereotactically inject an adeno-associated virus (AAV) carrying a Cre-dependent opsin construct into a target brain region (e.g., BNST) of an Avp-Cre transgenic mouse. The Cre-recombinase, expressed only in AVP neurons, will enable transcription of the opsin.[8][14]

-

-

Optic Fiber Implantation:

-

Objective: To deliver light to the transduced neurons in a freely moving animal.

-

Procedure: During the same surgical procedure, implant a chronic optic fiber cannula (e.g., 200 µm diameter) just above the injection site. Secure the cannula to the skull with dental cement. Allow for a multi-week recovery and virus expression period.

-

-

Photostimulation and Behavioral Assay:

-

Objective: To modulate AVP neuron activity during a social behavior test.

-

Procedure: Connect the implanted fiber to a laser source via a patch cord. During a social investigation test, deliver light (e.g., blue light for Channelrhodopsin activation) to the target region.[8] Record and score social behaviors, such as the duration of investigation of a novel conspecific, comparing trials with and without photostimulation.

-

4.2. Protocol: Intracerebroventricular (ICV) Cannulation and Injection

This is a classic pharmacological method to assess the global effects of AVP or its antagonists on brain function and behavior.

-

Cannula Implantation: Anesthetize the animal (e.g., a prairie vole or rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at a lateral ventricle.

-

Drug Administration: After recovery, an internal injector cannula is inserted into the guide. AVP, a receptor antagonist, or a vehicle solution is infused directly into the cerebrospinal fluid (CSF) over a defined period.[15]

-

Behavioral Testing: Following infusion, the animal is placed in a behavioral arena to test for changes in social behaviors like aggression or partner preference.[15]

4.3. Protocol: In Vivo Microdialysis

This technique measures the real-time release of neurotransmitters, like AVP, in specific brain regions of an awake, behaving animal.

-

Probe Implantation: Stereotactically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the lateral septum).[16]

-

Perfusion and Sampling: After recovery, insert a microdialysis probe. Perfuse the probe with artificial CSF at a slow, constant rate. Small molecules, including AVP, diffuse across the probe's semi-permeable membrane into the outflowing perfusate (dialysate).[16]

-

Behavioral Correlation: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) before, during, and after a social interaction.

-

Quantification: Analyze the AVP concentration in the dialysate samples using a highly sensitive immunoassay (e.g., RIA or ELISA) to correlate peptide release with specific behaviors.

Clinical Relevance and Drug Development

Given the profound role of AVP in regulating social behavior, its system is a compelling target for treating social deficits in disorders like ASD.[17][18] Research has explored two opposing strategies: direct administration of intranasal AVP and blockade of the AVPR1A with an antagonist.[19]

5.1. Intranasal AVP Administration Pilot studies suggest that intranasal AVP can improve social functioning in children with ASD. The treatment is generally well-tolerated.[19][20]

5.2. AVPR1A Antagonists Balovaptan, a selective AVPR1A antagonist, was evaluated in a phase 2 clinical trial for ASD. While it did not meet the primary endpoint, it showed dose-dependent improvements in adaptive behaviors, particularly in socialization and communication domains.[21]

Table 3: Summary of Clinical Trial Outcomes for AVP-Targeted Therapies in ASD

| Therapeutic Agent | Mechanism | Population | Key Outcome Measure | Result | Reference |

| Intranasal AVP | Agonist | 30 children with ASD (ages 6-12) | Social Responsiveness Scale (SRS-2) | Significant improvement in social behaviors vs. placebo. | [19][20] |

| Balovaptan | V1a Receptor Antagonist | 223 adult men with ASD | Social Responsiveness Scale (SRS-2) | Did not meet primary endpoint. | [21] |

| Vineland-II Adaptive Behavior Scales | Dose-dependent improvements in Socialization and Communication domains vs. placebo. | [21] |

These findings suggest that modulating the AVP system holds therapeutic promise, though identifying the right patient populations and treatment approaches is critical for future success.[20][21]

Conclusion and Future Directions

Arginine vasopressin is a pleiotropic neuropeptide that acts as a master regulator of the neural circuits underlying social behavior. Research using advanced techniques like optogenetics and in vivo microdialysis has elucidated the sex-specific and circuit-specific functions of distinct AVP populations. While the translation to clinical applications for disorders like ASD has yielded mixed but promising results, the AVP system remains a high-priority target for drug development.

Future research should focus on:

-

Circuit-Specific Targeting: Moving beyond global administration to develop methods that can modulate AVP signaling in specific pathways implicated in social deficits.

-

Biomarker Identification: Identifying reliable peripheral or CSF biomarkers of central AVP system function to stratify patient populations and predict treatment response.[22]

-

Interaction with Other Systems: Further exploring the complex interplay between AVP and other neuromodulatory systems, such as oxytocin and dopamine, in shaping social behavior.[10]

A deeper, more nuanced understanding of AVP neuroscience will be instrumental in unlocking its full therapeutic potential to alleviate social impairments and improve quality of life.

References

- 1. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Early Life Adversity and Adult Social Behavior: Focus on Arginine Vasopressin and Oxytocin as Potential Mediators [frontiersin.org]

- 3. scbt.com [scbt.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Modulation of social behavior by distinct vasopressin sources [ouci.dntb.gov.ua]

- 10. Oxytocin, Vasopressin, and Social Behavior: From Neural Circuits to Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anterior hypothalamic vasopressin regulates pair-bonding and drug-induced aggression in a monogamous rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxytocin, vasopressin, and the neuroendocrine basis of pair bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Monogamy Paradox: What Do Love and Sex Have to Do With It? [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Microdialysis administration of vasopressin into the septum improves social recognition in Brattleboro rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Vasopressin in the Social Deficits of Autism [clinicaltrials.stanford.edu]

- 18. RePORT ⟩ RePORTER [reporter.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Hormone reduces social impairment in kids with autism [med.stanford.edu]

- 21. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Arginine Vasopressin Is a Blood-Based Biomarker of Social Functioning in Children with Autism - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Arginine Vasopressin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine Vasopressin (AVP), a nonapeptide neurohormone, plays a pivotal role in regulating water homeostasis, blood pressure, and social behavior. This technical guide provides a comprehensive overview of the historical milestones, key experimental methodologies, and the intricate signaling pathways that have defined our understanding of AVP. From its initial discovery in pituitary extracts to the elucidation of its receptors and the development of synthetic analogs, this document serves as an in-depth resource for researchers and professionals in the field. Detailed experimental protocols for quantifying AVP and characterizing its receptors are provided, alongside a quantitative summary of its physiological effects and receptor binding affinities. Furthermore, this guide visualizes the complex signaling networks of AVP through detailed diagrams, offering a clear and concise reference for future research and drug development endeavors.

A Historical Perspective: From Glandular Extracts to Synthetic Hormones

The journey to understanding Arginine Vasopressin is a story of scientific inquiry spanning over a century, marked by key discoveries that transformed our comprehension of physiological regulation.

Early Observations: The Pressor and Antidiuretic Effects of Pituitary Extracts

In the late 19th century, physicians George Oliver and Edward Albert Schäfer conducted pioneering experiments demonstrating that extracts from the posterior pituitary gland induced a significant rise in blood pressure when injected into animals.[1][2][3] This "pressor" activity was one of the first indications of the gland's hormonal function. Shortly thereafter, in the early 20th century, it was observed that these same extracts possessed a potent "antidiuretic" effect, reducing urine output. These early studies laid the groundwork for isolating the active principle responsible for these physiological responses.

The Landmark Achievement: Isolation and Synthesis of Vasopressin

The mid-20th century witnessed a monumental breakthrough in peptide chemistry led by Vincent du Vigneaud. His team successfully isolated and purified the active pressor and antidiuretic substance from bovine pituitary glands, identifying it as a peptide hormone.[4][5] Through meticulous chemical analysis, they determined its amino acid sequence and structure, revealing it to be a nonapeptide with a disulfide bridge.[6]

The crowning achievement of du Vignea-ud's work was the first chemical synthesis of a peptide hormone, oxytocin, in 1953, followed shortly by the synthesis of vasopressin in 1954.[4][6] This groundbreaking accomplishment, which earned him the Nobel Prize in Chemistry in 1955, not only confirmed the structure of vasopressin but also opened the door for the production of synthetic analogs with modified biological activities.[4]

Unraveling the Receptors: A Family of G-Protein Coupled Receptors

With the availability of synthetic vasopressin and radiolabeled ligands, researchers began to investigate its mechanism of action at the cellular level. It became evident that AVP exerts its diverse effects by binding to specific receptors on the surface of target cells. Through pharmacological and molecular cloning studies, three distinct subtypes of vasopressin receptors were identified, all belonging to the G-protein coupled receptor (GPCR) superfamily:[3]

-

V1a Receptor (AVPR1A): Primarily found on vascular smooth muscle cells, hepatocytes, and platelets.[3]

-

V1b Receptor (AVPR1B or V3): Predominantly located in the anterior pituitary gland.[3][5]

-

V2 Receptor (AVPR2): Mainly expressed in the principal cells of the kidney's collecting ducts.[3]

The cloning of these receptors in the late 1980s and early 1990s provided the molecular tools to dissect their distinct signaling pathways and physiological roles in unprecedented detail.

Quantitative Data Summary

The following tables summarize key quantitative data related to Arginine Vasopressin's physiological effects and its interaction with its receptors.

Table 1: Physiological Effects of Arginine Vasopressin

| Parameter | Species | Dose/Concentration | Effect | Reference(s) |

| Mean Arterial Pressure (MAP) | Rat | 75 ng/kg bolus + 75 ng/kg/h | Increase of 9 mmHg | [7] |

| Mean Arterial Pressure (MAP) | Rabbit | 1-25 ng (EC50 ≈ 9 ng) | Dose-dependent increase | [8] |

| Cardiac Output | Human | 0.15 ng/kg/min | Progressive reduction | [9] |

| Total Peripheral Resistance | Human | 0.15 ng/kg/min | Progressive increase | [9] |

| Urine Osmolality | Rat | 75 ng/kg bolus + 75 ng/kg/h | Increase to 2002 ± 109 mosmol/kg | [7] |

| Urine Osmolality | Dog | 2 pg/min/kg | 1.36-fold increase | [6] |

| Plasma AVP Concentration (Fluid Deprivation) | Human | - | 5.4 ± 3.4 pg/ml | [10] |

| Plasma AVP Concentration (Water Loading) | Human | - | 1.4 ± 0.8 pg/ml | [10] |

Table 2: Receptor Binding Affinities (Ki / Kd values)

| Receptor Subtype | Ligand | Species | Ki / Kd (nM) | Reference(s) |

| V1a | Arginine Vasopressin | Mouse | ~6000 | [11][12] |

| V1b | Arginine Vasopressin | Mouse | ~100 | [11][12] |

| V2 | Arginine Vasopressin | Mouse | ~6000 | [11][12] |

| V1b | SSR149415 (antagonist) | Mouse | ~100 | [11][12] |

| V1a | OPC-21268 (antagonist) | Mouse | ~500 | [11][12] |

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments in AVP research.

Quantification of Arginine Vasopressin: Radioimmunoassay (RIA) and ELISA

This protocol is a generalized procedure based on established methods for the sensitive detection of AVP in plasma.[1][10][13][14][15][16][17]

Materials:

-

Rabbit anti-vasopressin antiserum

-

¹²⁵I-labeled Arginine Vasopressin

-

Unlabeled Arginine Vasopressin standards (0.1 to 10 pg/ml)

-

Assay buffer (e.g., 0.05M phosphate buffer, pH 7.4, with EDTA, L-cystine, and albumin)

-

Plasma samples, extracted with cold acetone and petroleum ether

-

Polyethylene glycol (PEG) solution for separation of bound and free hormone

-

Gamma counter

Procedure:

-

Sample Extraction: To 1 ml of plasma, add 2 ml of cold acetone. Centrifuge and transfer the supernatant. Add petroleum ether to the supernatant, vortex, and centrifuge. Discard the ether layer and dry the aqueous layer. Reconstitute the dried extract in assay buffer.[13]

-

Assay Setup: In polystyrene tubes, prepare standards, samples, and controls in duplicate.

-

Pre-incubation: Add diluted antiserum to all tubes (except for non-specific binding tubes) and incubate at 4°C for 24 hours.[14]

-

Incubation with Tracer: Add a known amount of ¹²⁵I-AVP (e.g., 1000-2000 cpm) to all tubes.[13][14]

-

Incubation: Incubate the mixture at 4°C for an additional 48-72 hours.[14]

-

Separation: Add cold PEG solution to precipitate the antibody-bound (B) fraction. Centrifuge at 4°C.

-

Counting: Decant the supernatant (free fraction, F) and count the radioactivity in the pellet (B fraction) using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the ratio of bound to total radioactivity (B/B₀) against the concentration of unlabeled AVP. Determine the AVP concentration in samples by interpolating their B/B₀ values on the standard curve.

This protocol outlines a competitive ELISA procedure, commonly available in commercial kits.[8][18][19][20][21]

Materials:

-

Microtiter plate pre-coated with anti-AVP antibody or a secondary antibody

-

Arginine Vasopressin standards

-

Biotinylated or HRP-conjugated Arginine Vasopressin

-

Sample diluent/assay buffer

-

Wash buffer

-

Streptavidin-HRP (if using biotinylated AVP)

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Reagent Preparation: Reconstitute standards and prepare working dilutions of all reagents according to the kit manufacturer's instructions.

-

Sample/Standard Addition: Add standards and samples to the appropriate wells.

-

Competitive Binding: Add a fixed amount of biotinylated or HRP-conjugated AVP to each well. Incubate at room temperature or 37°C for a specified time (e.g., 1-2.5 hours).[19][21] During this incubation, endogenous AVP in the sample competes with the labeled AVP for binding to the immobilized antibody.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Enzyme Conjugate Addition (if applicable): If using a biotinylated tracer, add Streptavidin-HRP to each well and incubate.

-

Washing: Repeat the washing steps.

-

Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the standards. The concentration of AVP in the samples is inversely proportional to the absorbance and can be determined from the standard curve.

In Vivo Measurement of AVP Release: Microdialysis

This protocol describes the general procedure for in vivo microdialysis to measure AVP release in the brain of a rodent model.[22]

Materials:

-

Microdialysis probe (concentric or linear)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Dental cement

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

Analytical method for AVP quantification (e.g., RIA or LC-MS)

Procedure:

-

Probe Preparation: Flush the microdialysis probe with sterile aCSF to ensure proper function and remove any air bubbles.

-

Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Shave and clean the surgical area on the scalp.

-

Craniotomy: Make an incision to expose the skull. Using a dental drill, create a small burr hole over the target brain region. For the supraoptic nucleus in the rat, typical stereotaxic coordinates relative to bregma are approximately: Anteroposterior (AP): -1.3 mm; Mediolateral (ML): ±1.7 mm; Dorsoventral (DV): -9.2 mm from the skull surface.[22] These coordinates may need to be adjusted based on the specific rat strain and age.

-

Probe Implantation: Carefully lower the microdialysis probe through the burr hole to the target coordinates.

-

Fixation: Secure the probe to the skull using dental cement and anchor screws.

-

Recovery: Allow the animal to recover from surgery before starting the microdialysis experiment.

-

Microdialysis Sampling: Connect the probe inlet to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µl/min). Collect the dialysate from the probe outlet in timed fractions using a fraction collector.

-

Sample Analysis: Analyze the AVP concentration in the collected dialysate fractions using a highly sensitive method such as RIA or mass spectrometry.

Signaling Pathways of Arginine Vasopressin

AVP exerts its physiological effects by activating distinct intracellular signaling cascades upon binding to its specific G-protein coupled receptors.

V1a and V1b Receptor Signaling

The V1a and V1b receptors are both coupled to G-proteins of the Gq/11 family.[5] Activation of these receptors initiates the following signaling cascade:

-

G-protein Activation: AVP binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane activate Protein Kinase C (PKC).[23]

-

Downstream Effects: Activated PKC phosphorylates a variety of cellular proteins, leading to downstream effects such as smooth muscle contraction (V1a) and hormone secretion from the anterior pituitary (V1b).[17][24][25]

V2 Receptor Signaling

The V2 receptor is coupled to the Gs protein and its activation leads to an increase in intracellular cyclic AMP (cAMP), primarily mediating the antidiuretic effect of AVP.

-

G-protein Activation: Binding of AVP to the V2 receptor activates the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates various proteins, leading to the translocation of vesicles containing the water channel Aquaporin-2 (AQP2) to the apical membrane of the collecting duct principal cells.

-

Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases water permeability, allowing for the reabsorption of water from the urine back into the bloodstream.

-

Gene Transcription: PKA can also translocate to the nucleus and phosphorylate the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of the AQP2 gene, leading to a long-term increase in AQP2 protein levels.

Experimental Workflow in AVP Research

A typical research project investigating the role of Arginine Vasopressin follows a logical progression from hypothesis to data interpretation.

Conclusion

The study of Arginine Vasopressin has a rich history, evolving from early physiological observations to a deep molecular understanding of its function. The development of sophisticated analytical techniques and the identification of its receptor subtypes have been instrumental in delineating its multifaceted roles in health and disease. This technical guide provides a foundational resource for researchers, summarizing the key historical context, providing detailed experimental protocols, presenting crucial quantitative data, and visualizing the complex signaling networks. As research continues, a thorough understanding of these fundamental principles will be essential for the development of novel therapeutic strategies targeting the vasopressin system for a range of clinical applications, including cardiovascular disorders, water balance dysregulation, and neurological conditions.

References

- 1. Adrenaline - Wikipedia [en.wikipedia.org]

- 2. On the Physiological Action of Extracts of Pituitary Body and certain other Glandular Organs: Preliminary Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Physiological Action of Extracts of Pituitary Body and certain other Glandular Organs: Preliminary Communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]

- 5. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ELISA Kit FOR Arginine vasopressin | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 9. Vasopressin reduces cardiac function and augments cardiopulmonary baroreflex resistance increases in man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and clinical application of a new method for the radioimmunoassay of arginine vasopressin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. academic.oup.com [academic.oup.com]

- 14. [A sensitive and specific radioimmunoassay for arginine vasopressin and its validation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Radioimmunoassay of plasma vasopressin in physiological and pathological states in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mybiosource.com [mybiosource.com]

- 19. mybiosource.com [mybiosource.com]

- 20. arborassays.com [arborassays.com]

- 21. Arg8-Vasopressin Competitive ELISA Kit (EIAAVP) - Invitrogen [thermofisher.com]

- 22. dwc.knaw.nl [dwc.knaw.nl]

- 23. embopress.org [embopress.org]

- 24. Downregulation of vasopressin V1A receptors and activation of mitogen-activated protein kinase in rat mesangial cells cultured under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protein kinase C isozymes and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Argipressin (AVP) Gene and Prohormone Processing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Argipressin (AVP) gene, its encoded prohormone, and the intricate processing pathways that lead to the production of mature, biologically active peptides. This document details the molecular architecture of the AVP gene, the enzymatic cascade responsible for prohormone cleavage, and the functional implications of the resulting peptides. Furthermore, it offers a summary of quantitative data, detailed experimental protocols for key research techniques, and visual representations of critical signaling pathways and experimental workflows.

The this compound (AVP) Gene: Structure and Regulation

The human AVP gene is located on chromosome 20p13 and spans approximately 2.0 kilobases.[1][2] It is organized into three exons and two introns, encoding a preprohormone that serves as the precursor for three distinct peptides: Arginine Vasopressin (AVP), Neurophysin II (NPII), and Copeptin.[1][2]

-

Exon 1: Encodes the signal peptide, the AVP nonapeptide, and the N-terminal region of Neurophysin II.[1]

-

Exon 2: Encodes the central, highly conserved core of Neurophysin II.[1]

-

Exon 3: Encodes the C-terminal portion of Neurophysin II and the entire Copeptin glycopeptide.[2]

Gene expression is primarily regulated by the transcription-translation feedback loop (TTFL), a core component of the circadian system that governs the expression of clock genes.[2]

Prohormone Processing: A Multi-Step Enzymatic Cascade

The synthesis and processing of the AVP prohormone is a highly regulated process that begins in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus.[3] The preprohormone undergoes a series of enzymatic cleavages as it is transported down the axons to the posterior pituitary for storage and eventual release.[3]

The initial preprohormone is a 164-amino acid peptide.[4] The enzymatic processing cascade involves the following key steps:

-

Signal Peptide Cleavage: In the endoplasmic reticulum, a signalase cleaves the N-terminal signal peptide to yield the prohormone, pro-pressophysin.[5]

-

Endopeptidase Cleavage: Within the Golgi apparatus and neurosecretory granules, an endopeptidase cleaves the prohormone to separate the AVP-Gly-Lys-Arg peptide from Neurophysin II and Copeptin.[5]

-

Carboxypeptidase E Trimming: The C-terminal arginine and lysine residues are removed from the AVP peptide by carboxypeptidase E.[5]

-

Amidation: The newly exposed C-terminal glycine is oxidized by glycine monooxygenase, followed by a lyase that converts it into a terminal amide group, yielding the mature, biologically active AVP.[5]

The Processed Peptides: Functions and Clinical Significance

The three peptides generated from the AVP prohormone have distinct roles:

-

Arginine Vasopressin (AVP): Also known as antidiuretic hormone (ADH), AVP is a nine-amino-acid peptide that plays a crucial role in regulating water balance, blood pressure, and social behavior.[2][3] It exerts its effects by binding to three subtypes of G protein-coupled receptors: V1a, V1b, and V2.[6]

-